2,5-Diaminohexanedioic acid
Overview
Description
2,5-Diaminohexanedioic acid, also known as 2,5-diaminoadipic acid, is an organic compound with the molecular formula C6H12N2O4. It is a derivative of hexanedioic acid, where two amino groups are substituted at the 2nd and 5th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diaminohexanedioic acid can be synthesized through several methods. One common approach involves the reaction of hexanedioic acid with ammonia under specific conditions to introduce the amino groups at the desired positions. Another method includes the catalytic hydrogenation of 2,5-dinitrohexanedioic acid, which results in the reduction of nitro groups to amino groups .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using specialized catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminohexanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be further reduced to form hexanedioic acid.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hexanedioic acid.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
2,5-Diaminohexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-diaminohexanedioic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate metabolic pathways by acting as a substrate or inhibitor for certain enzymes .
Comparison with Similar Compounds
2,6-Diaminohexanedioic acid: Similar structure but with amino groups at the 2nd and 6th positions.
2,4-Diaminohexanedioic acid: Amino groups at the 2nd and 4th positions.
2,5-Diaminopentanedioic acid: Shorter carbon chain with amino groups at the 2nd and 5th positions.
Uniqueness: 2,5-Diaminohexanedioic acid is unique due to its specific positioning of amino groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-diaminohexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNKMGPJWOMQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325428 | |
Record name | 2,5-diaminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1069-33-6 | |
Record name | NSC506572 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-diaminohexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60325428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.